3-Aminocrotonamide
Overview
Description
3-Aminocrotonamide is a chemical compound with the molecular formula C4H8N2O . It has an average mass of 100.119 Da and a monoisotopic mass of 100.063660 Da . It is also known by other names such as (2E)-3-Amino-2-butenamide .
Synthesis Analysis
The synthesis of 3-Aminocrotonamide could potentially involve the use of amides. Amides are formed from amines that have a single attached carbonyl group . The synthesis of amides can be achieved through various methods such as nucleophilic acyl substitution of acyl halides with amines, partial hydrolysis of nitriles, and the use of a dehydrating reagent .Molecular Structure Analysis
3-Aminocrotonamide contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
3-Aminocrotonamide has a density of 1.1±0.1 g/cm3, a boiling point of 278.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 122.3±25.1 °C, and an index of refraction of 1.508 .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Aminocrotonamide is utilized in the stereoselective synthesis of tetra-substituted olefins, where it undergoes sequential addition/isomerization reactions with 1-alkyne to produce alpha-alkylidene beta-dicarbonyl compounds. This method is particularly useful as it complements the conventional Knoevenagel synthesis, providing more options in terms of starting materials and product stereochemistry (Nakamura et al., 2004).
Pharmaceutical and Medical Research
- Research on analogues of 3-Aminocrotonamide has shown that they may function as irreversible inhibitors of certain types of tyrosine kinases, including EGFR and HER-2, which are significant in cancer treatment. These inhibitors, which feature crotonamide Michael acceptors, have shown enhanced biological properties and antitumor activity (Tsou et al., 2001).
Food Chemistry
- In the context of food chemistry, 3-Aminopropionamide, a compound related to 3-Aminocrotonamide, has been identified as a potent precursor in the formation of acrylamide during the cooking process. This finding is significant in understanding and controlling the levels of acrylamide, a potential carcinogen, in thermally processed foods (Granvogl et al., 2004).
Neuropharmacology
- Investigations into compounds structurally related to 3-Aminocrotonamide have revealed their potential in neuropharmacological studies. For example, studies on LSD, which interacts with serotonin receptors, have provided insights into the neurological effects of substances that share structural similarities with 3-Aminocrotonamide (Preller et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(Z)-3-aminobut-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSQEVPWPGBHG-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocrotonamide | |
CAS RN |
15846-25-0 | |
Record name | 2-Butenamide, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-aminocrotonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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